1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16445024
Molecular Formula: C14H19N3O5S
Molecular Weight: 341.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O5S |
|---|---|
| Molecular Weight | 341.38 g/mol |
| IUPAC Name | 1-(3,4-dimethyl-5-nitrophenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H19N3O5S/c1-9-7-12(8-13(10(9)2)17(19)20)23(21,22)16-5-3-11(4-6-16)14(15)18/h7-8,11H,3-6H2,1-2H3,(H2,15,18) |
| Standard InChI Key | PVPCBXUYEHIORY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)N |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s structure comprises three key components:
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Piperidine-4-carboxamide: A six-membered nitrogen-containing heterocycle (piperidine) with a carboxamide (-CONH2) substituent at the 4-position.
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3,4-Dimethyl-5-nitrobenzenesulfonyl group: A benzene ring substituted with two methyl groups (positions 3 and 4), a nitro group (position 5), and a sulfonyl (-SO2-) bridge connecting to the piperidine nitrogen.
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Sulfonamide linkage: The -SO2-NR- group, a hallmark of sulfonamide drugs, confers potential biological activity .
The molecular formula is C15H20N4O5S, with a molecular weight of 392.41 g/mol.
Systematic Nomenclature
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IUPAC Name: 1-[(3,4-Dimethyl-5-nitrobenzene)sulfonyl]piperidine-4-carboxamide.
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Alternative designations: The numbering follows the benzene ring (positions 3, 4, and 5 for methyl and nitro groups) and the piperidine ring (position 4 for the carboxamide) .
Synthesis and Reaction Pathways
Synthetic Route
The compound is synthesized via a two-step protocol:
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Sulfonylation: Reacting piperidine-4-carboxamide with 3,4-dimethyl-5-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide bond .
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Purification: Isolation via column chromatography or recrystallization, followed by characterization using spectroscopic methods .
Reaction Scheme:
Optimization Conditions
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Solvent: Dichloromethane or tetrahydrofuran.
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Temperature: 0–25°C to minimize side reactions.
Table 1: Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Sulfonyl chloride | 1.2 equivalents |
| Base | Triethylamine (2.5 equivalents) |
| Reaction time | 4–6 hours |
| Purification method | Silica gel chromatography (ethyl acetate/hexane) |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (~0.1 mg/mL in water); soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents .
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Stability: Stable under inert atmospheres at room temperature; susceptible to hydrolysis under strongly acidic or basic conditions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
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S=O stretching (sulfonamide): 1345 cm⁻¹ (asymmetric), 1162 cm⁻¹ (symmetric).
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Nitro group (NO2): 1520 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric) .
1H NMR (400 MHz, DMSO-d6):
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Aromatic protons: δ 8.21 (s, 1H, H-2), 7.98 (s, 1H, H-6).
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Methyl groups: δ 2.45 (s, 3H, C3-CH3), 2.42 (s, 3H, C4-CH3) .
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Piperidine protons: δ 3.65–3.58 (m, 2H, H-3, H-5), 2.90–2.82 (m, 2H, H-2, H-6), 2.30–2.25 (m, 1H, H-4) .
| Dose (mg/kg) | Latency Increase (%) at 60 min | Duration (min) |
|---|---|---|
| 50 | 38 ± 4.2 | 120–150 |
Antimicrobial Profile
Sulfonamide-piperidine hybrids show broad-spectrum activity:
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Gram-positive bacteria: MIC = 8–16 µg/mL (vs. Staphylococcus aureus) .
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Gram-negative bacteria: MIC = 32–64 µg/mL (vs. Escherichia coli) .
Mechanism of Action
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Dopamine reuptake inhibition: Piperidine carboxamides modulate monoamine transporters, potentially enhancing dopaminergic signaling .
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Enzyme inhibition: Sulfonamides often target carbonic anhydrase or dihydropteroate synthase, though specific targets for this compound require validation .
Analytical and Industrial Applications
Quality Control
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HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30) .
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Mass spectrometry: [M+H]+ = 393.4 m/z.
Material Science
The nitro and sulfonamide groups enable coordination chemistry, suggesting utility in metal-organic frameworks (MOFs) or catalysis .
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